Product packaging for Riboflavin 5-phosphate sodium(Cat. No.:CAS No. 130-40-5)

Riboflavin 5-phosphate sodium

Cat. No.: B1680621
CAS No.: 130-40-5
M. Wt: 478.3 g/mol
InChI Key: OHSHFZJLPYLRIP-BMZHGHOISA-M
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Description

Riboflavin 5'-Phosphate Sodium is the phosphate sodium salt form of riboflavin, a water-soluble and essential micronutrient that is the principal growth-promoting factor in naturally occurring vitamin B complexes. Riboflavin phosphate sodium is converted to 2 coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are necessary for energy production by aiding in the metabolism of fats, carbohydrates and proteins and are required for red blood cell formation and respiration, antibody production and for regulating human growth and reproduction. Riboflavin phosphate sodium is essential for healthy skin, nails and hair growth.
RIBOFLAVIN 5'-PHOSPHATE SODIUM is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1985 and is indicated for keratoconus.
See also: Flavin Mononucleotide (is salt form of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4NaO9P B1680621 Riboflavin 5-phosphate sodium CAS No. 130-40-5

Properties

CAS No.

130-40-5

Molecular Formula

C17H20N4NaO9P

Molecular Weight

478.3 g/mol

IUPAC Name

sodium 7,8-dimethyl-2-oxo-10-[(2S,3S,4R)-2,3,4-trihydroxy-5-phosphonooxypentyl]benzo[g]pteridin-4-olate

InChI

InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q;+1/p-1/t11-,12+,14-;/m0./s1

InChI Key

OHSHFZJLPYLRIP-BMZHGHOISA-M

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O.[Na]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O.[Na]

Appearance

Solid powder

Other CAS No.

22251-85-0
130-40-5

physical_description

Exists as the dihydrate: Yellow solid;  [Merck Index] Yellow to orange hygroscopic solid;  [JECFA]

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

22251-85-0

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5'-Monophosphate, Riboflavin
5'-Phosphate, Riboflavin
Flavin Mononucleotide
Flavin Mononucleotide Disodium Salt
Flavin Mononucleotide Monosodium Salt
Flavin Mononucleotide Monosodium Salt, Dihydrate
Flavin Mononucleotide Sodium Salt
FMN
Mononucleotide, Flavin
Mononucleotide, Riboflavin
Phosphate, Sodium Riboflavin
Riboflavin 5' Monophosphate
Riboflavin 5' Phosphate
Riboflavin 5'-Monophosphate
Riboflavin 5'-Phosphate
Riboflavin Mononucleotide
Riboflavin Phosphate, Sodium
Sodium Riboflavin Phosphate

Origin of Product

United States

Chemical Synthesis and Preparation Methodologies of Riboflavin Sodium Phosphate

Chemical Phosphorylation Routes

Direct chemical phosphorylation of the ribityl side chain of riboflavin (B1680620) is a primary strategy for synthesizing FMN. Various phosphorylating agents and reaction systems have been developed to achieve this transformation efficiently.

A prevalent method for the synthesis of riboflavin sodium phosphate (B84403) involves the esterification of riboflavin with phosphoryl chloride (POCl₃). google.comgoogle.com This reaction is typically conducted in an organic solvent. google.com The process generally proceeds through a series of steps which include the initial esterification, hydrolysis, and subsequent neutralization to yield the final sodium salt. google.comgoogle.com

The reaction between riboflavin and phosphoryl chloride can lead to the formation of an intermediate, riboflavin-4',5'-cyclic phosphate. rsc.orgresearchgate.net This cyclic intermediate is then subjected to controlled acid hydrolysis, which selectively cleaves the 4'-phosphate bond to yield the desired riboflavin-5'-phosphate. rsc.org The final step involves neutralization with a sodium source, such as sodium hydroxide (B78521), to produce riboflavin sodium phosphate. google.com This approach is favored for its use of readily available raw materials and its suitability for large-scale production. google.comgoogle.com

An alternative chemical route involves the phosphorylation of riboflavin using a different phosphorylating agent, such as pyro-phosphoric acid or ortho-phosphoric acid. researchgate.netgoogle.com One documented synthesis using pyro-phosphoric acid reported a yield of 80.5%. researchgate.net Another method describes reacting riboflavin with approximately 100% ortho-phosphoric acid at temperatures ranging from 60°C to 100°C. google.com The reaction time varies inversely with temperature, from about two hours at the lower end to ten minutes at the higher end. google.com The resulting riboflavin phosphate esters are then recovered from the reaction mixture. google.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of riboflavin 5'-phosphate, as the phosphorylation can occur at other positions on the ribityl chain. Key parameters that are manipulated include the solvent, temperature, and pH.

A variety of solvent systems have been employed to facilitate the phosphorylation reaction. Pyridine (B92270) has been historically used, but due to riboflavin's low solubility in it, large volumes are often required. rsc.orggoogle.com To address this, other aprotic solvents and co-solvents have been introduced. Mixed solvent systems, such as pyridine and acetonitrile, are common. chembk.com Another effective solvent mentioned in the literature is tetramethylene sulfone, which can improve the reaction environment. google.com

The reaction temperature and subsequent hydrolysis conditions are carefully controlled to ensure the selective formation and stability of the 5'-phosphate ester. patsnap.comgoogle.com For instance, after the initial reaction with POCl₃, the mixture containing the riboflavin-4′,5′-cyclo-phosphoric acid ester chloride intermediate can be rapidly mixed with water, causing the temperature to rise above 90°C, which facilitates hydrolysis and isomerization to the desired 5'-FMN. google.com The final product is often isolated and purified through crystallization, which can be influenced by adjusting the pH and using anti-solvents like ethanol (B145695). google.comwipo.int

Table 1: Comparison of Chemical Synthesis Parameters for Riboflavin Sodium Phosphate

Parameter Esterification with POCl₃ Phosphorylation with Phosphoric Acid
Phosphorylating Agent Phosphoryl Chloride (POCl₃) google.comgoogle.com Pyro-phosphoric acid or ~100% Ortho-phosphoric acid researchgate.netgoogle.com
Key Intermediate Riboflavin-4',5'-cyclic phosphate rsc.org Direct formation of phosphate esters google.com
Common Solvents Pyridine, Acetonitrile, Tetramethylene sulfone rsc.orggoogle.comchembk.com Not specified, reaction may be solvent-free google.com
Typical Reaction Temperature 15°C to >90°C (including hydrolysis) patsnap.comgoogle.com 60°C to 100°C google.com
Post-Reaction Treatment Hydrolysis followed by neutralization with NaOH google.comrsc.org Precipitation and recovery google.com

Biocatalytic and Biotechnological Production Approaches

In contrast to chemical synthesis, biotechnological methods leverage the specificity of enzymes and microbial systems to produce riboflavin sodium phosphate. These approaches are gaining traction due to their potential for higher selectivity and more environmentally benign process conditions.

In biological systems, the conversion of riboflavin to its active coenzyme form, FMN, is a critical phosphorylation step. This reaction is catalyzed by the enzyme flavokinase (ATP:riboflavin 5-phosphotransferase). nih.govpeirsoncenter.comresearchgate.net Flavokinase specifically transfers a phosphate group from adenosine (B11128) triphosphate (ATP) to the 5'-hydroxyl position of the ribityl side chain of riboflavin. nih.gov This enzymatic conversion is highly specific, yielding exclusively the biologically active riboflavin 5'-phosphate. peirsoncenter.com This specificity is a significant advantage over chemical methods, which can produce a mixture of phosphate isomers. researchgate.net The subsequent conversion of FMN to flavin adenine (B156593) dinucleotide (FAD) is catalyzed by another enzyme, FAD synthetase. nih.govresearchgate.net

Microorganisms provide a complete biological system for the de novo synthesis of riboflavin and its subsequent conversion to FMN. The biosynthesis of riboflavin in many microbes begins with guanosine (B1672433) triphosphate (GTP) and two molecules of ribulose 5-phosphate. nih.gov A series of enzymatic steps leads to the formation of 6,7-dimethyl-8-ribityllumazine (B135004), which is then converted into riboflavin by the enzyme riboflavin synthase. nih.gov

Once riboflavin is synthesized, intracellular flavokinases can phosphorylate it to FMN. Therefore, microbial fermentation can be engineered to accumulate FMN. Methods have been developed for the large-scale isolation and purification of high-purity riboflavin sodium phosphate from biological enzyme reaction liquids or fermentation broths, demonstrating the industrial viability of this approach. wipo.int

Table 2: Key Enzymes in the Biotechnological Production of FMN

Enzyme Reaction Catalyzed Substrates Product
Riboflavin Synthase Dismutation of 6,7-dimethyl-8-ribityllumazine nih.gov 6,7-dimethyl-8-ribityllumazine nih.gov Riboflavin nih.gov
Flavokinase Phosphorylation of riboflavin nih.govpeirsoncenter.com Riboflavin, ATP nih.govpeirsoncenter.com Riboflavin 5'-phosphate (FMN) nih.govpeirsoncenter.com
FAD Synthetase Adenylylation of FMN nih.gov FMN, ATP nih.gov Flavin adenine dinucleotide (FAD) nih.gov

Genetic and Metabolic Engineering for Enhanced Biosynthesis and Yield

The industrial production of riboflavin, the direct precursor to riboflavin sodium phosphate, has largely shifted from chemical synthesis to microbial fermentation due to lower costs, shorter production cycles, and environmental benefits. nih.gov Organisms such as Ashbya gossypii, Bacillus subtilis, and Candida famata are notable riboflavin overproducers. mdpi.comfrontiersin.org Modern metabolic engineering has become instrumental in developing genetically modified strains capable of significantly higher yields. engineering.org.cn The core of these strategies involves optimizing the metabolic pathways that supply the two essential precursors for riboflavin synthesis: guanosine 5′-triphosphate (GTP) and D-ribulose 5-phosphate (Ru5P). nih.govfrontiersin.org

Key metabolic engineering strategies focus on several areas:

Enhancing Precursor Supply: A primary bottleneck in riboflavin production is the availability of GTP and Ru5P. nih.gov To boost the GTP pool, engineers have targeted the de novo purine (B94841) synthesis pathway. nih.gov This includes deregulating the pur operon repressor (PurR) and overexpressing key enzymes like PRPP amidotransferase to increase metabolic flux toward purine synthesis. nih.govengineering.org.cn For instance, knocking out the purR gene in B. subtilis was an effective strategy for overproduction. mdpi.com Similarly, to increase the supply of Ru5P, the pentose (B10789219) phosphate pathway (PPP) and gluconeogenesis pathways are modified. nih.govresearchgate.net Overexpression of genes like zwf (encoding glucose-6-phosphate dehydrogenase) and gnd (encoding 6-phosphogluconate dehydrogenase) from Corynebacterium glutamicum in B. subtilis has been shown to increase the Ru5P pool and improve riboflavin production by 17%. nih.gov

Overexpression of Biosynthesis Genes: The riboflavin biosynthesis genes are typically organized in an operon (rib operon). nih.gov Overexpressing the entire operon or key bifunctional enzymes within it, such as the ribA gene product (GTP cyclohydrolase II / 3,4-dihydroxy-2-butanone-4-phosphate synthase), can significantly increase yields. nih.govengineering.org.cn In one study, a B. subtilis strain with an overexpressed ribA gene showed a 1.4-fold higher production yield. engineering.org.cn

Deregulation of Metabolic Pathways: Eliminating feedback inhibition and transcriptional repression is crucial. engineering.org.cn Site-directed mutagenesis of the purF gene, which encodes PRPP aminotransferase, can remove product-feedback inhibition, leading to enhanced purine synthesis and a subsequent increase in riboflavin production. engineering.org.cn Another strategy involves inactivating competing metabolic pathways. For example, reducing the metabolic flux in the pyrimidine (B1678525) pathway has been shown to successfully increase riboflavin production. researchgate.net

Improving Energy and Cofactor Supply: The biosynthesis of riboflavin is an energy-intensive process requiring ATP and the reducing power of NADPH. nih.gov Increasing the cellular energy supply by optimizing aerobic respiration can enhance production capacity. nih.gov Furthermore, regulating the gluconeogenesis pathway to increase the metabolic flux of the oxidative pentose phosphate pathway, the main source of NADPH, resulted in a 27% increase in riboflavin yield in one engineered strain. nih.gov

The application of these strategies has led to substantial improvements in riboflavin titers in various microorganisms.

MicroorganismEngineering StrategyKey Genes/Enzymes TargetedReported Yield ImprovementReference
Bacillus subtilisEnhancement of Ru5P supplyzwf, gnd (from C. glutamicum)17% increase in production nih.gov
Bacillus subtilisEnhancement of NADPH supplyGlyceraldehyde-3-phosphate dehydrogenase (overexpression)27% increase in yield nih.gov
Bacillus subtilisDeregulation of purine pathwaypurR (knockout), purF (mutagenesis)Yield of 827 mg/L in shake-flask fermentation engineering.org.cn
Ashbya gossypiiOverexpression of IMPDH geneIMPDH (Inosine-5'-monophosphate dehydrogenase)40% increase in riboflavin production engineering.org.cn
Escherichia coliOverexpression of riboflavin biosynthesis genesribA, ribB, ribC, ribD, ribEAccumulated 182.65 mg/L riboflavin frontiersin.org
Escherichia coliEnhancement of PPP flux & gene overexpressionzwf overexpression in addition to rib genesIncreased to 319.01 mg/L (74.66% increase) frontiersin.org

Purification and Crystallization Techniques for High Purity Riboflavin Sodium Phosphate

Following the fermentation process that yields riboflavin, or after enzymatic/chemical phosphorylation, a robust purification process is required to isolate high-purity riboflavin sodium phosphate. google.com This is critical as the crude solution contains not only the target product but also unreacted precursors, by-products, and residual biomass. google.com The goal is to obtain a product with a purity of at least 99%. google.com The primary methods involve precise control of physicochemical parameters and the use of solvent-based techniques to induce selective precipitation and crystallization.

pH Adjustment and Temperature Control in Isolation Processes

The solubility of riboflavin sodium phosphate is highly dependent on the pH and temperature of the solution. These two parameters are carefully manipulated to maximize recovery and purity.

pH Adjustment: The pH of the crude solution is a critical control point. For purification, the pH is typically adjusted to a range of 5.0 to 7.0. google.comwipo.int A more preferred range is often cited as 5.5 to 6.5 to optimize both the yield and the appearance of the final product. google.comgoogle.com Official monographs also specify that a solution of riboflavin sodium phosphate in water should have a pH between 5.0 and 6.5. nihs.go.jp In some preparation methods, the pH is first raised to alkaline levels (e.g., 11.0-12.0) to inactivate residual enzymes before being lowered for crystallization. google.com However, prolonged exposure to high pH can cause degradation. acs.org The adjustment is commonly performed using sodium hydroxide or hydrochloric acid. google.comgoogle.com

Temperature Control: Temperature is another key lever in the isolation process. Initially, the solution is often controlled at a moderately warm temperature, such as 20-40°C, during the addition of a precipitation solvent. google.comwipo.int Following this, the temperature is significantly reduced, typically to a range of 3-5°C, to decrease the solubility of the riboflavin sodium phosphate and induce precipitation of the solid product. google.comwipo.int In other described processes, crystallization temperatures can range from 25°C to 55°C depending on the specific solvent system being used. google.com

Solvent-Based Precipitation and Crystallization Methods

Solvent-based methods are central to the purification of riboflavin sodium phosphate. The principle involves adding a water-miscible organic solvent in which the compound is poorly soluble, thereby causing it to precipitate out of the aqueous solution.

Ethanol is the most commonly used solvent for this purpose. google.comgoogle.com In a typical procedure, a 95% ethanol aqueous solution is added to the crude product solution. google.com The volume of ethanol added is generally between 0.5 to 1.5 times the volume of the crude solution. google.com This addition of ethanol acts as an anti-solvent, reducing the polarity of the solution and lowering the solubility of riboflavin sodium phosphate, which leads to its precipitation from the supersaturated state. google.com Methanol can also be used in washing steps to remove impurities. google.com After precipitation, the solid is collected by filtration and dried to yield the final high-purity product. google.comgoogle.com

ParameterCondition/ValuePurposeReference
pH Adjustment5.0 - 7.0 (general)Optimize for precipitation/crystallization google.comwipo.int
5.5 - 6.5 (preferred)Improve yield and product appearance google.comgoogle.com
Temperature Control20 - 40°CInitial temperature during solvent addition google.com
3 - 5°CReduced temperature to induce precipitation google.com
Solvent Precipitation95% EthanolActs as an anti-solvent to decrease solubility google.comgoogle.com
MethanolUsed in washing steps to remove impurities google.com

Biochemical Mechanisms and Coenzyme Functionality of Riboflavin Sodium Phosphate Flavin Mononucleotide

Role as a Precursor for Flavin Adenine (B156593) Dinucleotide (FAD)

The biosynthesis of FAD, the most abundant flavin cofactor, is a sequential two-step enzymatic process that begins with FMN. nih.govresearchgate.net This transformation is crucial as it equips flavins with the necessary redox versatility and structural foundation to function within complex enzymatic frameworks. creative-proteomics.com

Flavokinase-Mediated Phosphorylation of Riboflavin (B1680620) to FMN

The initial and rate-limiting step in the formation of flavin coenzymes is the phosphorylation of riboflavin. creative-proteomics.com This reaction is catalyzed by the enzyme riboflavin kinase (flavokinase), which utilizes adenosine (B11128) triphosphate (ATP) as a phosphate (B84403) donor to convert riboflavin into FMN. wikipedia.orgbiologyonline.comcreative-proteomics.comreactome.org This process is essential as riboflavin itself is not biologically active and must be converted to FMN or FAD to perform its coenzymatic functions. creative-proteomics.com The accumulation of FMN can create a feedback loop, allosterically inhibiting flavokinase to maintain cellular homeostasis of flavin coenzymes. creative-proteomics.com

FAD Synthetase Activity in FMN to FAD Conversion

Following its synthesis, FMN serves as the direct precursor for FAD. creative-proteomics.com The enzyme FAD synthetase catalyzes the adenylylation of FMN, a reaction that involves the transfer of an adenosine monophosphate (AMP) moiety from another ATP molecule to FMN, resulting in the formation of FAD and pyrophosphate. creative-proteomics.comresearchgate.net This enzymatic step completes the biosynthesis of the primary flavin coenzymes. In many prokaryotes, a single bifunctional enzyme possesses both riboflavin kinase and FAD synthetase activities. nih.gov

Involvement in Biological Redox Reactions and Electron Transport Systems

FMN is a central figure in cellular respiration and other redox reactions, primarily through its role as a prosthetic group in flavoenzymes. wikipedia.orgcreative-proteomics.com Its chemical structure, particularly the isoalloxazine ring system, allows it to accept and donate electrons, facilitating a wide range of biochemical transformations. creative-proteomics.com

Mechanisms of Electron Transfer in Flavoenzymes

The versatility of FMN in redox reactions stems from its ability to participate in both one- and two-electron transfers. wikipedia.orgbiologyonline.com This is accomplished through the reversible reduction of the isoalloxazine ring, which can exist in three distinct oxidation states: the oxidized form (FMN), a one-electron reduced semiquinone radical (FMNH•), and the fully reduced two-electron form (FMNH2). wikipedia.orgcreative-proteomics.com This capacity for single-electron transfers is a key distinction from nicotinamide (B372718) coenzymes and is crucial for processes like the transfer of electrons from a two-electron donor (NADH) to a series of one-electron acceptors, such as the iron-sulfur clusters in the electron transport chain. creative-proteomics.com

Oxidation StateNameRole in Electron Transfer
FMNOxidized formAccepts electrons
FMNH•Semiquinone radicalIntermediate in single-electron transfers
FMNH2Reduced formDonates electrons

Participation in Nicotinamide Adenine Dinucleotide (NAD+) Recycling

FMN plays a crucial role in the regeneration of NAD+ from NADH, a process vital for maintaining cellular redox balance and sustaining metabolic pathways that rely on NAD+ as an oxidizing agent. creative-proteomics.com The most prominent example is its function as the initial electron acceptor in Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. creative-proteomics.comlumenlearning.comaklectures.com FMN accepts a pair of electrons from NADH, oxidizing it back to NAD+. creative-proteomics.comnih.gov These electrons are then passed sequentially through a series of iron-sulfur clusters within the complex. creative-proteomics.comaklectures.com This process is fundamental for the continuous operation of glycolysis and the citric acid cycle, which depend on a steady supply of NAD+.

Integration within Central Metabolic Pathways

The functions of FMN are deeply embedded within the core metabolic pathways of the cell, linking the catabolism of carbohydrates, lipids, and amino acids to energy production and biosynthesis. creative-proteomics.com

As a key component of Complex I of the electron transport chain, FMN is indispensable for aerobic respiration. creative-proteomics.comlumenlearning.com It initiates the process of oxidative phosphorylation by accepting electrons from NADH generated during glycolysis and the citric acid cycle. creative-proteomics.com This electron transfer is coupled to the pumping of protons across the inner mitochondrial membrane, establishing the proton-motive force that drives ATP synthesis. nih.gov

Furthermore, FMN-dependent enzymes are involved in various other metabolic processes. For instance, pyridoxine (B80251) 5'-phosphate oxidase, an FMN-dependent enzyme, is required for the conversion of vitamin B6 into its active coenzyme form, which is essential for amino acid metabolism. wikipedia.orgoregonstate.edu

PathwayRole of FMNKey Enzyme/Complex
Electron Transport ChainAccepts electrons from NADHComplex I (NADH:ubiquinone oxidoreductase)
Vitamin B6 MetabolismCoenzyme for conversion of Vitamin B6Pyridoxine 5'-phosphate oxidase

Connection to Purine (B94841) Biosynthesis and the Pentose (B10789219) Phosphate Pathway

The biosynthesis of riboflavin is intrinsically linked to both purine biosynthesis and the pentose phosphate pathway (PPP), as these pathways provide the necessary precursor molecules. researchgate.net The production of one molecule of riboflavin requires one molecule of guanosine (B1672433) triphosphate (GTP) from the purine pathway and two molecules of ribulose 5-phosphate from the pentose phosphate pathway. researchgate.netnih.gov

Guanosine triphosphate (GTP) serves as the direct purine precursor for the riboflavin biosynthetic pathway. frontiersin.orgnih.gov The de novo synthesis of purines, which leads to the formation of inosine (B1671953) monophosphate (IMP) and subsequently adenosine monophosphate (AMP) and guanosine monophosphate (GMP), is a critical upstream module for riboflavin production. nih.gov Studies have demonstrated that the availability of GTP is a limiting factor in riboflavin biosynthesis, and supplementing the precursors of GTP synthesis can enhance riboflavin productivity in various microorganisms. nih.gov

The pentose phosphate pathway (PPP) is a central metabolic route that runs parallel to glycolysis, generating essential products for anabolic processes. nih.govkhanacademy.org The PPP produces two key outputs: ribose-5-phosphate, a precursor for nucleotide synthesis, and nicotinamide adenine dinucleotide phosphate (NADPH), a crucial reducing agent for biosynthetic reactions and for mitigating oxidative stress. nih.govkhanacademy.orgyoutube.com In the context of riboflavin synthesis, the PPP's production of ribulose 5-phosphate is indispensable. researchgate.netnih.gov The oxidative branch of the PPP converts glucose-6-phosphate into ribulose 5-phosphate while producing NADPH. nih.gov

Metabolic Flux Analysis and Engineering for Riboflavin Biosynthesis

Metabolic flux analysis is a powerful tool used to quantify the flow of metabolites through the intricate network of biochemical reactions within a cell. This analysis has been instrumental in understanding and optimizing riboflavin production in various microorganisms, such as Bacillus subtilis and Escherichia coli. epfl.chnih.gov By tracing the path of isotopically labeled substrates, researchers can determine the activity of different metabolic pathways and identify potential bottlenecks in production.

Studies have revealed that in riboflavin-producing strains of B. subtilis, the pentose phosphate pathway is a major route for glucose catabolism. epfl.ch Metabolic flux analysis has also shown that under certain conditions, the capacity of the central carbon metabolism is not the limiting factor for riboflavin formation; rather, the limitation lies within the biosynthetic pathway itself. epfl.ch

Metabolic engineering leverages this understanding to rationally design and modify microbial strains for enhanced production of desired compounds like riboflavin. nih.govresearchgate.netnih.gov Common strategies include:

Overexpression of key biosynthetic genes: Increasing the expression of genes in the riboflavin biosynthesis pathway, such as ribA, ribB, ribC, ribD, and ribE, can significantly boost production. frontiersin.org

Redirecting carbon flux: Modifying central metabolic pathways to channel more precursors towards riboflavin synthesis is a highly effective approach. researchgate.net For instance, deleting the gene pgi (encodes glucose-6-phosphate isomerase) can redirect carbon flow from glycolysis into the pentose phosphate pathway, thereby increasing the supply of ribulose 5-phosphate. frontiersin.orgresearchgate.netnih.gov

Eliminating feedback inhibition: The biosynthesis of riboflavin is often regulated by feedback inhibition, where the final product inhibits the activity of enzymes early in the pathway. Deleting regulatory elements, such as the FMN riboswitch, can alleviate this inhibition and lead to higher yields. frontiersin.org

The following tables present findings from metabolic engineering studies aimed at improving riboflavin production:

Table 1: Impact of Genetic Modifications on Riboflavin Production in E. coli

Engineered StrainGenetic ModificationRiboflavin Titer (mg/L)Fold Increase
R1Overexpression of ribA, ribB, ribC, ribD, ribE182.65 ± 9.04-
R2Overexpression of zwf in R1 strain319.01 ± 20.651.75
R4Deletion of FMN riboswitch and co-expression of rib operon and zwf437.58 ± 14.362.40
R4 (Optimized Fermentation)Fed-batch fermentation with 40 g/l glucose1574.60 ± 109.328.62

Data adapted from a study on enhancing riboflavin biosynthesis in recombinant Escherichia coli BL21. frontiersin.org

Table 2: Metabolic Engineering Strategies and Their Effects on Riboflavin Production

StrategyGenetic TargetOrganismObserved Effect on Riboflavin Production
Redirection of Carbon FluxDeletion of pgi (phosphoglucose isomerase)E. coliIncreased carbon flux into the pentose phosphate pathway, leading to higher riboflavin yields. researchgate.netnih.gov
Enhancement of Precursor SupplyOverexpression of zwf (glucose-6-phosphate dehydrogenase)E. coliIncreased metabolic flux towards the pentose phosphate pathway, boosting riboflavin production. frontiersin.org
Alleviation of Feedback InhibitionDeletion of the FMN riboswitchE. coliImproved transcript levels of ribB and facilitated increased riboflavin production. frontiersin.org
Reducing Byproduct FormationOverexpression of acs (acetyl-CoA synthetase)E. coliReduced acetate (B1210297) accumulation, which can inhibit cell growth and product formation. researchgate.netnih.gov

Molecular Interactions of Riboflavin Sodium Phosphate with Biological Macromolecules

The binding of riboflavin (B1680620) sodium phosphate (B84403), and its active forms flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), to proteins is a critical aspect of the function of flavoenzymes. This interaction is predominantly non-covalent, relying on a combination of forces to correctly orient the flavin moiety within the protein's binding pocket.

Protein-Flavin Binding Mechanisms

The attachment of the flavin coenzyme to its corresponding apoprotein is primarily achieved through a series of non-covalent interactions. These interactions, while individually weak, collectively ensure a stable and specific binding. The primary forces governing this binding are hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Hydrogen bonds play a crucial role in the specific recognition and binding of the flavin molecule. In the structure of flavodoxin, a flavoprotein, the riboflavin-5'-phosphate (FMN) is extensively hydrogen-bonded to the protein. nih.gov The two carbonyl groups and two nitrogen atoms of the isoalloxazine ring of the flavin are hydrogen-bonded to the peptide chain of the protein. nih.gov Furthermore, the ribityl group and the phosphate group of FMN are also involved in hydrogen bonding, with the ribityl group forming hydrogen bonds with both the protein and surrounding water molecules, and the phosphate group being extensively hydrogen-bonded to the protein interior. nih.gov These hydrogen bonds are critical for the precise positioning of the flavin within the active site, which is necessary for its catalytic activity.

Electrostatic interactions, particularly involving the negatively charged phosphate group of riboflavin sodium phosphate, are important for the initial recognition and binding to the protein. This charged group can interact favorably with positively charged amino acid residues, such as lysine (B10760008) or arginine, at the binding site. In the multidrug transcriptional repressor protein LmrR, electrostatic π-π interactions are crucial for binding aromatic drugs like riboflavin. acs.orgnih.gov Progressive fluorination of a key tryptophan residue in the binding site, which modulates the electrostatic nature of the interaction, significantly decreased the affinity for riboflavin. acs.orgnih.gov This highlights the substantial contribution of electrostatic forces to the binding energy of the protein-riboflavin complex. nih.gov

Identification of Specific Amino Acid Residues Involved in Binding

Table 1: Key Amino Acid Residues in Riboflavin Binding
Protein/SystemInteracting Amino Acid(s)Type of InteractionReference
FlavodoxinTyrosine, TryptophanStacking, Hydrogen Bonding nih.gov
Chicken Riboflavin-Binding ProteinTyrosine (Tyr75), Tryptophan (Trp156)π-π Stacking embopress.org
LmrRTryptophan (Trp96)π-π Stacking, Electrostatic acs.orgnih.gov
RibUTryptophan (Trp68)Electrostatic nih.gov
Egg-yolk flavoproteinTryptophanHydrophobic nih.gov
Human Riboflavin Transporter-2 (hRFVT-2)Valine (V120), Leucine (L121), Leucine (L342)Functional Interaction nih.gov

Tryptophan residues are frequently found in the binding sites of flavoproteins and play a multifaceted role in the interaction with riboflavin. One of the most significant interactions is π-π stacking, where the planar indole (B1671886) ring of tryptophan stacks with the isoalloxazine ring system of riboflavin. This type of interaction is observed in the crystal structure of chicken riboflavin-binding protein, where the isoalloxazine ring is stacked between the rings of Tyr75 and Trp156. embopress.org This stacking arrangement is a major contributor to the binding affinity and is also responsible for the quenching of tryptophan fluorescence upon riboflavin binding. embopress.orgnih.gov

The modification of tryptophan residues in egg-yolk flavoprotein apoprotein with agents like 2-hydroxy-5-nitrobenzyl bromide or N-bromosuccinimide resulted in the complete loss of its ability to bind riboflavin, demonstrating the critical role of these residues. nih.gov Furthermore, studies on the LmrR protein have shown that its two tryptophan residues (W96 and W96') create a binding pocket where the aromatic moiety of a ligand can stack between them. acs.org The importance of these π-π interactions for drug binding by LmrR has been confirmed by mutagenesis studies, where replacing W96 with other amino acids abolished binding. acs.org The interaction between riboflavin and tryptophan is so significant that it can be used for the analytical determination of riboflavin concentrations. nih.gov

Significance of Carboxyl Functions and Disulfide Bridges

The binding of FMN to its cognate apoproteins is stabilized by a network of non-covalent interactions. Among the key contributors to this binding are the carboxyl groups of acidic amino acid residues (aspartate and glutamate) and the structurally reinforcing disulfide bridges.

Carboxyl functions within the FMN-binding pocket can form crucial hydrogen bonds or salt bridges with the cofactor, anchoring it in the correct orientation for catalysis. For instance, studies on the interaction of riboflavin with egg white protein have highlighted that carboxyl functions are essential for the binding process. The binding affinity is highly sensitive to pH, decreasing significantly as the environment becomes more acidic, which suggests the protonation of these carboxyl groups disrupts the critical electrostatic interactions necessary for stable complex formation.

Disulfide bridges, formed by the oxidation of two cysteine residues, are vital for maintaining the tertiary structure and stability of many flavoproteins. In the case of chicken egg white riboflavin-binding protein, the structure is characterized by a high degree of cross-linking with nine disulfide bridges. These covalent links are not merely passive structural elements; they actively shape the ligand-binding domain, creating a fold that is strongly conditioned by their presence. This rigid architecture ensures the precise geometry of the binding pocket, which is necessary for the specific recognition and tight binding of the FMN molecule. Research indicates that the reduction of these disulfide bridges leads to a loss of binding affinity, confirming their essential role in maintaining the protein's functional conformation.

Investigation of Protein Conformational Changes Induced by Riboflavin Sodium Phosphate Binding

The binding of FMN to an apoenzyme (the inactive protein without its cofactor) is not a simple lock-and-key process. Instead, it often involves significant conformational changes in the protein, a mechanism known as induced fit. britannica.com The comparison of crystal structures of FMN-free (apo) and FMN-bound (holo) forms of enzymes provides direct evidence of these structural rearrangements.

Similarly, studies on human riboflavin kinase show drastic conformational changes in two loop regions, termed Flap I and Flap II, upon FMN binding. nih.gov In the apo form, these regions are likely disordered or in an open conformation. When FMN binds, these flaps move to interact extensively with the cofactor, shielding it from the solvent and creating a well-ordered, high-affinity binding site. nih.gov In the FMN-binding domain of cytochrome P450BM-3, the different redox states of the bound FMN cofactor induce distinct conformations, particularly in the loops that interact with the isoalloxazine ring and the ribityl side chain of FMN. nih.gov These induced conformational changes are not merely for cofactor recognition; they are often essential for creating the catalytically competent state of the enzyme and for controlling electron transfer to other domains or proteins. nih.gov

Cofactor Delivery and Substrate Channelling Mechanisms

The process by which FMN is synthesized and delivered to its target apoenzymes is tightly regulated to ensure proper cellular function. This involves the transformation of an inactive apoenzyme into a catalytically active holoenzyme, a process known as flavinylation, and in some cases, the direct transfer of the cofactor between enzymes.

Flavinylation of Apoenzymes

Flavinylation is the post-translational modification that attaches a flavin cofactor, such as FMN, to an apoenzyme. researchgate.net An apoenzyme is the polypeptide component of an enzyme that is catalytically inactive because its essential non-protein cofactor is absent. wikibooks.orgdifferencebetween.com The binding of FMN converts the apoenzyme into a functional holoenzyme, the complete and active form of the enzyme. testbook.comdifference.wiki

This activation process can occur spontaneously, where the apoenzyme simply binds free FMN from the cellular pool. For example, the FMN-free apoprotein of flavodoxin (apo-FldA) from Helicobacter pylori can spontaneously bind FMN to convert to the active holo-FldA. nih.gov However, the process is often more complex and can be facilitated by specific enzymes. Flavin transferases are enzymes that catalyze the covalent attachment of FMN to a target protein. researchgate.netacs.org For instance, the bacterial flavin transferase ApbE uses FAD as a substrate to catalyze the covalent attachment of the FMN moiety to a specific serine or threonine residue on a target protein. acs.org This enzymatic process ensures the efficient and specific delivery of the cofactor to its designated protein partner.

Enzyme-Enzyme Complex Formation for FMN Transfer

In certain metabolic pathways, the direct transfer of a cofactor or substrate between sequential enzymes, known as substrate channeling, enhances catalytic efficiency and prevents the diffusion of unstable intermediates. There is growing evidence that FMN can be transferred through transient enzyme-enzyme complexes.

In the Vibrio harveyi luciferase-coupled reaction, the NADPH-FMN oxidoreductase (FRP) reduces FMN and then directly transfers the reduced FMN to luciferase. nih.gov This suggests a transient interaction between the two enzymes facilitates the efficient channeling of the reduced cofactor. nih.gov Similarly, it has been proposed that enzymes responsible for cofactor synthesis may act as chaperones, delivering the newly made cofactor to its client apo-protein. Human riboflavin kinase (RFK), which synthesizes FMN, may directly interact with target apo-proteins to facilitate the transfer of its tightly bound FMN product. researchgate.net This chaperoning action would prevent the release of the cofactor into the cytosol and ensure its efficient delivery. researchgate.net In diflavin reductases like nitric oxide synthase (NOS), which form dimers, electron transfer from the FMN of one monomer to the heme active site of the other monomer occurs via an intersubunit transfer, highlighting a tightly controlled functional interaction within an enzyme-enzyme complex. mdpi.com

Thermodynamic Characterization of Molecular Binding

The binding of FMN to its apo-protein is a thermodynamically defined process characterized by changes in enthalpy, entropy, and free energy. Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure these thermodynamic parameters, providing insight into the forces driving the interaction.

Studies on various flavoproteins consistently show that FMN binding is a highly favorable process with a negative Gibbs free energy change (ΔG). nih.govnih.gov The interaction is typically exothermic, releasing heat as indicated by a negative enthalpy change (ΔH). nih.gov In many cases, the binding is primarily enthalpy-driven, suggesting that the formation of favorable interactions such as hydrogen bonds and van der Waals contacts between FMN and the protein is the main driving force for complex formation. nih.govnih.gov

For example, the binding of FMN to the apoenzyme of Vibrio harveyi NADPH-FMN oxidoreductase is an exothermic and primarily enthalpy-driven process. nih.gov A similar thermodynamic profile was observed for the binding of FMN to dihydroorotate (B8406146) dehydrogenase, where the large negative enthalpy change is attributed to the extensive hydrogen bond network formed upon binding. nih.gov The accompanying entropy change (ΔS) is often unfavorable (negative), which reflects the ordering of the system as the two molecules associate into a single complex. mdpi.com However, the large, favorable enthalpy change typically overcomes this entropic penalty, resulting in a strong binding affinity. mdpi.com

Determination of Binding Constants (Ka/Kd)

The affinity of FMN for its protein partner is quantified by the association constant (Kₐ) or its reciprocal, the dissociation constant (Kₐ). A high Kₐ value or a low Kₐ value indicates tight binding. These constants are crucial for understanding the stability of the holoenzyme complex under physiological conditions.

The binding affinities vary among different flavoproteins, reflecting the specific biological requirements of each enzyme. For many flavoenzymes, FMN binds with very high affinity, with dissociation constants often in the nanomolar (10⁻⁹ M) to low micromolar (10⁻⁶ M) range. For example, thermodynamic studies of the apoflavodoxin from Azotobacter vinelandii revealed a binding constant (Kₐ) of approximately 10⁸ M⁻¹, which corresponds to a Kₐ in the 10 nM range, indicating a very stable complex. nih.gov The binding of FMN to Trypanosoma brucei dihydroorotate dehydrogenase was measured to have a dissociation constant (Kₐ) of 1.2 x 10⁻⁸ M (12 nM). nih.gov

The table below presents experimentally determined dissociation constants for the binding of Riboflavin Sodium Phosphate (FMN) to various enzymes.

EnzymeOrganismKₐ (M)Method
ApoflavodoxinAzotobacter vinelandii1.0 x 10⁻⁸Calorimetry
Dihydroorotate Dehydrogenase (DHODH)Trypanosoma brucei1.2 x 10⁻⁸ITC
FAD Synthetase (WT)Corynebacterium ammoniagenes2.1 x 10⁻⁷ITC
FAD Synthetase (H28A mutant)Corynebacterium ammoniagenes3.1 x 10⁻⁷ITC
FAD Synthetase (H31A mutant)Corynebacterium ammoniagenes1.1 x 10⁻⁶ITC

Data sourced from references nih.govmdpi.comnih.gov. Kₐ value for Apoflavodoxin was calculated from the reported Kₐ of 10⁸ M⁻¹.

Analysis of Enthalpy and Entropy Changes in Binding Processes

Similarly, the interaction between human riboflavin kinase (hRFK) and the apo-form of pyridoxine (B80251) 5′-phosphate oxidase (aPNPOx) shows complex thermodynamic profiles. The binding of hRFK to aPNPOx is characterized by a positive enthalpy change (ΔH = 89 ± 1 kcal/mol) and a large positive entropy change (–TΔS = –97 ± 2 kcal/mol), resulting in a favorable negative Gibbs free energy change (ΔG = -8.2 ± 0.3 kcal/mol). frontiersin.org In contrast, the interaction of a different form of riboflavin kinase (RFK) with aPNPOx shows a negative enthalpy change (ΔH = -46 ± 0.1 kcal/mol) and a negative entropy change (–TΔS = 39.4 ± 0.3 kcal/mol), also leading to a spontaneous interaction (ΔG = -6.6 ± 0.3 kcal/mol). frontiersin.org These variations highlight how different protein isoforms can utilize distinct thermodynamic strategies to achieve binding.

Interactions with Specific Protein Systems

Riboflavin sodium phosphate (RSP) interacts with bovine hemoglobin (BHb) primarily through a static quenching mechanism, indicating the formation of a stable ground-state complex. tandfonline.com Spectroscopic studies, including UV-visible absorption, fluorescence, and Fourier transform infrared (FT-IR) spectroscopy, have confirmed this interaction and revealed that it induces conformational changes in the secondary structure of BHb. tandfonline.com

The binding is driven by hydrogen bonding and hydrophobic interactions. tandfonline.comtandfonline.com Molecular docking simulations have further elucidated the nature of this interaction, showing that RSP binds within a pocket of the hemoglobin molecule. The thermodynamic parameters for this binding have been determined, confirming an enthalpically driven process with negative enthalpy and entropy changes. tandfonline.comtandfonline.com Using Förster resonance energy transfer (FRET), the distance between the tryptophan residues of BHb and the bound RSP was calculated to be 3.11 nm. tandfonline.comtandfonline.com

Table 1: Thermodynamic Parameters for Riboflavin Sodium Phosphate Binding to Bovine Hemoglobin

Parameter Value
Enthalpy Change (ΔH°) Negative
Entropy Change (ΔS°) Negative

This interactive table summarizes the key thermodynamic findings from the binding studies between RSP and BHb.

Riboflavin-binding proteins (RBPs) are specialized carrier proteins crucial for the transport and storage of riboflavin. The binding of riboflavin and its phosphate ester, flavin mononucleotide (FMN), to RBP significantly enhances the protein's thermal stability. researchgate.net Differential scanning calorimetry studies on hen's egg-white RBP have shown that the denaturation temperature increases from 60.8°C for the apoprotein to 73.0°C for the RBP-FMN complex. researchgate.net

The binding occurs in a specific cleft where the isoalloxazine ring of the flavin is stacked between the aromatic rings of a tyrosine and a tryptophan residue. embopress.org This arrangement explains the characteristic quenching of riboflavin's fluorescence upon binding. embopress.org The interaction is primarily driven by hydrogen bonds and van der Waals forces. researchgate.net The binding constant for riboflavin to egg white RBP is in the range of 10⁸ L·mol⁻¹, indicating a very high affinity. researchgate.netresearchgate.net The protein itself is a two-domain structure, and ligand binding greatly enhances the thermostability of the N-terminal ligand-binding domain. nih.gov

Table 2: Denaturation Temperatures of Riboflavin-Binding Protein (RBP) and its Complexes

Protein Form Denaturation Temperature (°C)
Apo-RBP 60.8
RBP-Riboflavin Complex 72.8

This interactive table illustrates the increase in thermal stability of RBP upon binding to riboflavin and FMN.

The Na+-pumping NADH–quinone oxidoreductase (Na+-NQR) is a respiratory chain enzyme found in many pathogenic bacteria. pnas.org Uniquely, this enzyme complex contains riboflavin as a tightly bound redox cofactor, in addition to FAD and FMN. pnas.orgnih.gov This was the first instance of riboflavin itself, not its FMN or FAD derivatives, being identified as a functional component of an enzyme. pnas.org

Evidence suggests that riboflavin functions as an active redox cofactor within the Na+-NQR complex. nih.govnih.gov It is believed to be the final electron carrier in the enzyme, donating electrons to the quinone substrate. nih.gov The riboflavin molecule, lacking the charged phosphate groups of FMN and FAD, may be located within the hydrophobic membrane domain of the enzyme, where it could facilitate long-range electron transfer or play a role in the sodium translocation mechanism. pnas.org The specific interactions that anchor the riboflavin molecule to the protein are thought to strongly influence its redox properties. pnas.org

Flavodoxins are small, soluble flavoproteins that function as electron carriers. The binding of flavin mononucleotide (FMN), which is riboflavin-5'-phosphate, to the apo-form of flavodoxin (apoflavodoxin) is a well-studied process. The crystal structure of flavodoxin from Desulfovibrio vulgaris reveals that the FMN is bound in a cleft, with extensive hydrogen bonding interactions involving the phosphate group, the ribityl chain, and the isoalloxazine ring. nih.gov

The binding process is cooperative; the presence of a phosphate moiety in the phosphate-binding subsite enhances the binding of the flavin isoalloxazine ring. acs.org This suggests that the initial association may occur through the 5'-phosphate group, which then facilitates the correct positioning and insertion of the flavin ring. acs.org The dissociation constants for FMN complexes decrease with increasing ionic strength, indicating the importance of electrostatic interactions in the binding process. nih.gov The phosphate group of FMN also plays a role in modulating the redox potential of the bound flavin. nih.gov

Riboflavin kinase (RFK) is the enzyme responsible for synthesizing flavin mononucleotide (FMN) from riboflavin. Pyridoxine 5′-phosphate oxidase (PNPOx) is an FMN-dependent enzyme involved in the vitamin B6 salvage pathway. mdpi.com Studies on the human enzymes have shown that a transient, direct interaction occurs between RFK and the apo-form of PNPOx (aPNPOx) to facilitate the transfer of the newly synthesized FMN cofactor. frontiersin.orgnih.gov

This interaction is a form of substrate channeling, ensuring the efficient delivery of the FMN product from the kinase to its client apo-enzyme. nih.gov Isothermal titration calorimetry has been used to characterize this protein-protein interaction, revealing dissociation constants in the micromolar range, which is consistent with a transient complex. frontiersin.orgnih.gov The formation of the RFK-aPNPOx complex leads to the thermal stabilization of both proteins and can enhance the catalytic efficiency of RFK. frontiersin.orgnih.gov Computational modeling has provided insights into the likely binding modes that allow for the coupling of the FMN binding cavities of both enzymes to enable direct cofactor transfer. frontiersin.orgnih.gov

Table 3: Thermodynamic Parameters for the Interaction of aPNPOx with Riboflavin Kinase Isoforms

Interacting Proteins Dissociation Constant (Kd) (μM) Enthalpy Change (ΔH) (kcal/mol) Gibbs Free Energy Change (ΔG) (kcal/mol) Entropy Contribution (–TΔS) (kcal/mol)
aPNPOx : hRFK 0.9 ± 0.1 89 ± 1 -8.2 ± 0.3 -97 ± 2

This interactive table compares the thermodynamic profiles for the binding of two different riboflavin kinase forms (hRFK and RFK) to apo-PNPOx, highlighting the different thermodynamic driving forces. frontiersin.org

Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of riboflavin (B1680620) sodium phosphate (B84403). It is frequently employed for the separation, identification, and quantification of the compound in various matrices, including pharmaceutical formulations and feed additives. saspublishers.comresearchgate.net The versatility of HPLC allows for its coupling with different detectors and specialized column chemistries to achieve desired selectivity and sensitivity. researchgate.net

HPLC coupled with an Ultraviolet (UV) detector is a robust and widely used method for the quantification of riboflavin sodium phosphate. europa.eu This technique is particularly suitable for analyzing liquid and soluble powder premixtures. europa.eu The methodology often derives from established protocols in resources like the European Pharmacopoeia. europa.eu

In a typical application, a sample is dissolved in water, with sonication used to aid the dissolution of powder forms. europa.eu This solution is then diluted with the mobile phase, filtered, and injected into the HPLC system. europa.eu Detection is commonly performed at a wavelength of 266 nm, although other wavelengths such as 254 nm have also been utilized. europa.eurasayanjournal.co.in Quantification is achieved by using an external calibration curve prepared with a reference standard of Riboflavin 5'-Sodium Phosphate. europa.eurasayanjournal.co.in The method's performance has been validated, demonstrating good repeatability and recovery. europa.eu For instance, a single-laboratory validation reported a relative standard deviation for repeatability (RSDr) between 0.5% and 2% and a recovery rate ranging from 97% to 100.5%. europa.eu

Table 1: Performance Characteristics of HPLC-UV Method for Riboflavin Sodium Phosphate Quantification

Performance Metric Reported Value
Relative Standard Deviation for Repeatability (RSDr) 0.5% - 2%

This table summarizes the validated performance characteristics of an in-house developed HPLC-UV method for quantifying riboflavin sodium phosphate in premixtures. europa.eu

For analyses requiring higher sensitivity, particularly for measuring riboflavin sodium phosphate at trace levels in samples like water, HPLC with fluorimetric detection (HPLC-FL) is the preferred method. europa.euglsciences.com Riboflavin and its derivatives are naturally fluorescent, emitting a yellow-green fluorescence in weakly acidic solutions that can be detected with high specificity. researchgate.net

This method is often used to determine total vitamin B2 content. europa.eu To achieve this, a sample undergoes acid hydrolysis followed by enzymatic dephosphorylation to convert all phosphate esters, including riboflavin sodium phosphate, into riboflavin. researchgate.neteuropa.eu The resulting solution is then analyzed by HPLC with fluorescence detection, typically with excitation and emission wavelengths set around 445 nm and 530 nm, respectively, or 468 nm and 520 nm. glsciences.comeuropa.eu The sensitivity of fluorimetric detection makes it essential for analyzing common foods and other matrices where vitamin B2 concentrations are low. glsciences.com Ring-trial validated methods, such as the CEN method (EN 14152), have demonstrated the suitability of this approach. europa.eu

The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides a powerful tool for both the qualitative and quantitative analysis of riboflavin sodium phosphate, especially in complex multivitamin solutions. saspublishers.comsaspublishers.com This hyphenated technique offers high selectivity and provides structural information, aiding in definitive identification. saspublishers.com

For qualitative analysis, identification relies on a combination of retention time, UV spectrum, and mass spectrum. saspublishers.com Riboflavin sodium phosphate exhibits characteristic UV absorption maxima at approximately 224 nm and 268 nm. saspublishers.com In mass spectrometry, a key signal corresponding to the protonated molecule of riboflavin phosphate [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 457.3. saspublishers.com

Quantitative analysis is performed using a calibration curve for the component. saspublishers.com The selection of appropriate chromatographic conditions, such as a reversed-phase C18 column and a mobile phase like 0.1% formic acid in a methanol/water mixture, is crucial for achieving good separation of riboflavin sodium phosphate from other vitamins and its own isomers. saspublishers.com

Table 2: HPLC-MS Identification Parameters for Riboflavin Sodium Phosphate

Parameter Characteristic Value
UV Absorption Maxima 224 nm, 268 nm

This table outlines the key spectroscopic data used for the qualitative identification of riboflavin sodium phosphate in HPLC-MS analysis. saspublishers.com

A significant analytical challenge is that riboflavin sodium phosphate is not a single entity but often exists as a complex mixture of structural isomers. saspublishers.comnih.gov Commercial preparations can contain various riboflavin phosphates, with riboflavin 5'-phosphate being the main component (70-75%). nih.gov HPLC is the key technique for separating and characterizing these closely related compounds. saspublishers.comnih.gov

Using reverse-phase HPLC with eluents such as 0.1 M ammonium (B1175870) formate (B1220265) in aqueous methanol, it is possible to separate different phosphoric acid esters of riboflavin. nih.gov Research has successfully isolated and identified several isomers from commercial preparations, including riboflavin 4'-phosphate and riboflavin 3'-phosphate, as well as various diphosphate (B83284) forms. nih.gov Chromatograms of riboflavin sodium phosphate standards often show multiple peaks. saspublishers.com The identity of these peaks as structural isomers can be confirmed when they exhibit identical UV and mass spectra but different retention times. saspublishers.com

Table 3: Isolated Structural Isomers of Riboflavin Phosphate

Isomer
Riboflavin 5'-phosphate
Riboflavin 4'-phosphate
Riboflavin 3'-phosphate
Riboflavin 4',5'-diphosphate
Riboflavin 3',4'-diphosphate

This table lists the various structural isomers of riboflavin phosphate that have been separated and identified from commercial preparations using preparative HPLC. nih.gov

On-line Automated Liquid Chromatography Coupled with Pre-column Immobilized Enzyme Reactor

On-line automated liquid chromatography systems incorporating a pre-column immobilized enzyme reactor (IMER) represent an advanced analytical approach for determining riboflavin sodium phosphate in complex formulations like multivitamin preparations. sigmaaldrich.comnih.gov This technique automates the enzymatic conversion step, improving efficiency and reproducibility. tudublin.ie

Spectroscopic Characterization of Riboflavin Sodium Phosphate

Spectroscopic techniques are pivotal in elucidating the structural and functional properties of Riboflavin Sodium Phosphate. These methods provide detailed insights into its electronic structure, conformational state, and interactions with other molecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Structural Analysis and Interaction Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to characterize Riboflavin Sodium Phosphate, providing information on its isoalloxazine ring system. The UV-Vis spectrum of Riboflavin Sodium Phosphate in an aqueous or phosphate buffer solution typically exhibits distinct absorption maxima. fao.org In a phosphate buffer at pH 7.0, maximum absorption wavelengths are observed at approximately 267 nm, 372 nm, and 444 nm, with a minimum absorption at a wavelength of 240 nm. Another analysis identified absorption maxima at 224 nm and 268 nm. saspublishers.com The specific wavelengths and their intensities can be influenced by the solvent and pH. unomaha.edunih.gov For instance, the absorption spectrum of riboflavin, a closely related compound, shows peaks at 365 nm and 440 nm across various pH values. unomaha.edu

The ratios of absorbance at different wavelengths are also used for identification purposes. For example, the ratio of absorbance at 375 nm to 267 nm (A375/A267) is typically between 0.30 and 0.34, and the ratio of A444/A267 is between 0.35 and 0.40. fao.org

UV-Vis Absorption Maxima of Riboflavin Sodium Phosphate
Wavelength (nm)Reference
224, 268 saspublishers.com
267, 372, 444
267, 375, 444 fao.org

UV-Vis spectroscopy is also a powerful tool for studying the interactions between Riboflavin Sodium Phosphate and biomacromolecules. When Riboflavin Sodium Phosphate binds to a protein, such as bovine hemoglobin (BHb), changes in the absorption spectrum of the protein can be observed. tandfonline.comtandfonline.com Studies have shown a decrease in the characteristic absorption peak of BHb at 280 nm upon binding with Riboflavin Sodium Phosphate, indicating an interaction that affects the microenvironment of the aromatic amino acid residues (tryptophan and tyrosine) in the protein. tandfonline.com This technique helps to confirm complex formation and can provide insights into conformational changes in the protein structure. tandfonline.com

Fluorescence Spectroscopy

Riboflavin Sodium Phosphate is a highly fluorescent molecule, a property conferred by the flavin moiety. lookchem.com In aqueous solutions, it exhibits an intense yellowish-green fluorescence. regulations.govnihs.go.jp This fluorescence is sensitive to the environment; it disappears upon the addition of mineral acids or alkalis. regulations.gov The typical excitation wavelength is around 440-460 nm, with a maximum emission at about 530 nm. fao.orguspbpep.com

This intrinsic fluorescence is a valuable tool for both qualitative and quantitative analysis and for probing molecular interactions. nihs.go.jpuspbpep.com

Fluorescence quenching occurs when the fluorescence intensity of a fluorophore is decreased by its interaction with another substance (a quencher). This phenomenon is widely used to study the binding between molecules. The interaction of Riboflavin Sodium Phosphate with proteins has been shown to cause quenching of the protein's intrinsic fluorescence. tandfonline.comtandfonline.com

In the case of bovine hemoglobin (BHb), increasing concentrations of Riboflavin Sodium Phosphate lead to a significant reduction in the protein's natural fluorescence, which primarily originates from its tryptophan residues. tandfonline.com Analysis of the quenching data often involves the Stern-Volmer equation. Studies have indicated that the mechanism for this quenching is static. tandfonline.comtandfonline.com Static quenching occurs when the fluorophore and the quencher form a non-fluorescent complex on the ground state. This is distinct from dynamic quenching, which results from collisional encounters between the quencher and the excited-state fluorophore. nih.gov The interaction between tryptophan and riboflavin has been identified as a dynamic quenching process. nih.gov

Synchronous fluorescence spectroscopy is a technique where both the excitation and emission monochromators are scanned simultaneously, maintaining a constant wavelength interval (Δλ) between them. This method can simplify complex spectra, narrow spectral bands, and improve specificity, making it useful for analyzing mixtures of fluorescent compounds or studying the microenvironment around a fluorophore. nih.gov

This technique has been employed to investigate the interaction between Riboflavin Sodium Phosphate and proteins like bovine hemoglobin. tandfonline.com By setting specific Δλ values, it is possible to selectively monitor the fluorescence of tyrosine (Δλ = 15 nm) or tryptophan (Δλ = 60 nm) residues. Changes in the fluorescence intensity and shifts in the maximum emission wavelength in synchronous spectra can provide detailed information about alterations to the microenvironment of these amino acid residues upon binding of Riboflavin Sodium Phosphate, indicating conformational changes in the protein's secondary structure. tandfonline.com Furthermore, synchronous spectrofluorimetry has been successfully used for the simultaneous determination of riboflavin and other vitamins, such as pyridoxine (B80251), in mixtures. nih.gov

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal acceptor chromophore through dipole-dipole coupling. wikipedia.orgedinst.com The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, typically in the 1-10 nm range, making it a "spectroscopic ruler" for measuring molecular distances. wikipedia.orgteledynevisionsolutions.com

FRET has been utilized to determine the binding distance between Riboflavin Sodium Phosphate and tryptophan residues in proteins. tandfonline.com In the study of the bovine hemoglobin-Riboflavin Sodium Phosphate complex, the tryptophan residues of the protein act as the energy donor, and the bound Riboflavin Sodium Phosphate acts as the energy acceptor. tandfonline.com Based on the spectral overlap between the fluorescence emission of tryptophan and the absorption of Riboflavin Sodium Phosphate, the binding distance was calculated to be 3.11 nm. tandfonline.com Similarly, the Förster distance between riboflavin and tryptophan has been calculated as 2.31 nm. nih.gov These measurements provide quantitative evidence of the close proximity of the binding site to specific amino acid residues within the protein's structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Conformational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for investigating the secondary structure of proteins and detecting conformational changes. It measures the vibrations of molecular bonds, with the amide I (1600–1700 cm⁻¹) and amide II (1500–1600 cm⁻¹) bands of the protein backbone being particularly sensitive to the secondary structure (α-helix, β-sheet, etc.). tandfonline.com

FT-IR studies have been used to analyze the conformational changes in bovine hemoglobin upon its interaction with Riboflavin Sodium Phosphate. tandfonline.com The results from such studies revealed that the binding of Riboflavin Sodium Phosphate significantly altered the secondary structure of the protein. This provides direct evidence that the interaction is not just a simple binding event but one that induces structural rearrangements within the biomolecule. tandfonline.com

Electrochemical Characterization Methods

Electrochemical methods are pivotal for the quantitative analysis of riboflavin sodium phosphate, offering high sensitivity and selectivity. These techniques are based on measuring the electrochemical response of the molecule under controlled conditions.

Constant Current Chronopotentiometric Stripping Analysis is an effective electrochemical technique for the determination of riboflavin. This method involves the preconcentration of the analyte onto the working electrode surface, followed by a stripping step where a constant current is applied and the potential is monitored over time. The time taken for the potential to change sharply is proportional to the concentration of the analyte.

Research has demonstrated the optimization of various instrumental parameters to achieve a well-defined reduction signal for riboflavin. For instance, a reduction signal for riboflavin was observed at approximately -0.12 V versus an Ag/AgCl reference electrode when using 0.025 mol/L HCl as the supporting electrolyte. semanticscholar.orgceon.rs The method's performance has been validated by examining its linearity, detection limits, and precision. semanticscholar.org One study achieved a linear response for riboflavin in the concentration range of 0.05–4 mg/dm³ with a limit of detection of 0.018 mg/dm³. ceon.rs Another investigation showed a linear range of 0.2–70 mg/L, with a limit of detection (LOD) of 0.076 mg/L and a limit of quantification (LOQ) of 0.23 mg/L. semanticscholar.org

The precision of the chronopotentiometric method is considered acceptable, with relative standard deviation (RSD) values typically below 5% for both instrumental and method precision. ceon.rs

Table 1: Performance Characteristics of Chronopotentiometric Methods for Riboflavin Determination

ParameterValue (Study 1)Value (Study 2)
Linear Range 0.2–70 mg/L0.05–4 mg/dm³
Limit of Detection (LOD) 0.076 mg/L0.018 mg/dm³
Limit of Quantification (LOQ) 0.23 mg/L0.054 mg/dm³
Reduction Potential -0.12 V to -0.14 V~ -0.12 V
Supporting Electrolyte 0.025 mol/L HCl0.025 mol/dm³ HCl
Reference Electrode Ag/AgCl (3.5 mol/L KCl)Ag/AgCl (3.5 mol/dm³ KCl)

Square Wave Voltammetry (SWV) is a highly sensitive electrochemical technique used for the analysis of a wide range of organic molecules, including riboflavin. scielo.brwikipedia.org The technique applies a potential waveform that is a combination of a square wave and a staircase potential to a stationary electrode. wikipedia.org Current is measured at the end of each forward and reverse potential pulse, and the difference between these currents is plotted against the base potential. pineresearch.com This method effectively minimizes background charging currents, leading to enhanced sensitivity compared to other voltammetric techniques like cyclic voltammetry. wikipedia.orgpineresearch.com

In the analysis of riboflavin, SWV has been shown to provide distinct signals. For example, studies have recorded differential pulse and square-wave voltammograms for riboflavin (10⁻⁴ M) detection in a Britton-Robinson buffer solution (BRBS) at pH 2. researchgate.net The optimization of SWV parameters such as frequency, pulse amplitude, and scan increment is crucial for achieving the best analytical response. scielo.br The technique's high sensitivity allows for the detection of analyte concentrations down to the nanomolar scale. wikipedia.org

Table 2: Key Aspects of Square Wave Voltammetry

FeatureDescription
Principle A square wave potential is superimposed on a staircase potential waveform. Current is sampled on both forward and reverse pulses. wikipedia.orgpineresearch.com
Output A plot of the difference in current (forward - reverse) versus the potential.
Advantages High sensitivity, effective suppression of background currents, and rapid analysis time. scielo.brwikipedia.org
Application to Riboflavin Used for quantitative analysis, often in buffered solutions to control pH, which affects the electrochemical response. researchgate.net

Other Analytical Approaches

Specific optical rotation is a fundamental property used for the characterization of chiral molecules like riboflavin sodium phosphate. It is a standardized measure of a compound's ability to rotate the plane of polarized light. Pharmacopoeial standards provide defined acceptance criteria for the specific optical rotation of riboflavin sodium phosphate, ensuring its identity and purity.

The measurement is typically performed at a specific concentration, in a defined solvent, and at a standard temperature and wavelength. For riboflavin sodium phosphate, the solvent is often a strong acid, such as hydrochloric acid. The United States Pharmacopeia (USP) specifies a range of +37.0° to +42.0°, while the European Pharmacopoeia specifies a slightly different range of +38.0 to +43.0 for the dried substance. regulations.govuspbpep.com

Table 3: Pharmacopoeial Specifications for Specific Optical Rotation of Riboflavin Sodium Phosphate

PharmacopoeiaAcceptance CriteriaSample Preparation Conditions
United States Pharmacopeia (USP) +37.0° to +42.0°15 mg/mL in 5 N hydrochloric acid. regulations.gov
European Pharmacopoeia (EP) +38.0 to +43.0 (dried substance)0.300 g dissolved in 18.2 ml of hydrochloric acid R1 and diluted to 25.0 ml with water. uspbpep.com
Japanese Pharmacopoeia (JP) +38° to +43° (anhydrous basis)0.3 g in 20 mL of 5 mol/L hydrochloric acid TS. nihs.go.jp

Differential Pulse Polarography (DPP) is another electrochemical technique that has been successfully applied to the determination of riboflavin in pharmaceutical formulations. This method utilizes a dropping mercury electrode (DME) as the working electrode. researchgate.net In DPP, fixed-magnitude pulses are superimposed on a linear potential ramp. The current is measured just before the pulse and again late in the pulse life, and the difference is recorded.

A study on the electrochemical behavior of riboflavin using DPP found that a Britton-Robinson (BR) buffer solution with a pH of 7.0 was the optimal medium for the reduction of riboflavin on the mercury electrode. researchgate.net Under these conditions, a distinct peak potential (Ep) was observed at -1.48 V. researchgate.net The method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 4: Validation Parameters for the DPP Method for Riboflavin Determination

ParameterValue
Working Electrode Dropping Mercury Electrode (DME)
Reference Electrode Hg/Hg₂Cl₂, Cl⁻(sat)
Optimal Medium Britton-Robinson (BR) buffer
Optimal pH 7.0
Peak Potential (Ep) -1.48 V
Linearity Range 1.0 to 16.0 ppm
Limit of Detection (LOD) 0.915 ppm
Limit of Quantification (LOQ) 3.050 ppm
Correlation Coefficient (R²) 0.997
Source: Kashid LM and Patil SV, 2015 researchgate.net

Degradation Pathways and Stability Studies of Riboflavin Sodium Phosphate in Research Contexts

Photodegradation Mechanisms and Byproducts

Riboflavin (B1680620) Sodium Phosphate (B84403) is notoriously sensitive to light, a characteristic that drives its primary degradation pathway. The core of this photosensitivity lies in the isoalloxazine ring of the flavin molecule, which readily absorbs light in the UV and visible spectra, leading to the formation of various photoproducts. nih.goviastate.edu The photodegradation process is complex, involving intramolecular photoreduction, photoaddition, and photodealkylation mechanisms. iastate.edu

Upon absorption of light, Riboflavin Sodium Phosphate is excited to a singlet state, which can then transition to a more stable and reactive triplet state. osu.edu This excited triplet state is a key intermediate in the degradation process. The nature of the subsequent reactions and the resulting byproducts are heavily influenced by the surrounding environmental conditions. nih.gov

The primary photodegradation products include lumichrome (B1664701) and lumiflavin (B1675435). osu.edu Lumichrome is typically the major product in neutral or acidic conditions, while lumiflavin formation is favored in basic environments. osu.edu Another significant intermediate is formylmethylflavin (FMF), which is more light-sensitive than the parent compound and can be further hydrolyzed to lumichrome and lumiflavin. nih.gov Other identified byproducts include carboxymethylflavin (B1198471) (CMF), 2,3-butanedione, a β-keto acid, and a diketo compound. nih.gov In the presence of divalent anions like phosphate, an intramolecular photoaddition can occur, leading to the formation of cyclodehydroriboflavin (CDRF). nih.govnih.gov

The table below summarizes the major photodegradation byproducts of Riboflavin Sodium Phosphate and the conditions that favor their formation.

Photodegradation ByproductFavoring Conditions
Lumichrome (LC)Neutral or acidic pH
Lumiflavin (LF)Basic pH
Formylmethylflavin (FMF)Intermediate in the formation of LC and LF
Carboxymethylflavin (CMF)Oxidation of FMF
2,3-ButanedioneAction of singlet oxygen
Cyclodehydroriboflavin (CDRF)Presence of divalent anions (e.g., phosphate)

The source, intensity, and wavelength of the radiation play a pivotal role in the rate and pathway of Riboflavin Sodium Phosphate photodegradation. The molecule exhibits strong absorption in the UV and visible regions, making it susceptible to degradation under both artificial light and sunlight. nih.gov

Research has shown that the rate of degradation is directly related to the intensity of the light source; higher light intensity leads to a faster breakdown of the compound. iastate.edu Furthermore, the wavelength of the incident light significantly influences the degradation process. UV radiation is generally more destructive than visible light, leading to a more rapid degradation. nih.gov For instance, one study found that 98% of riboflavin was destroyed under light, compared to only 4% in the dark. osu.edu

The photolytic rates in alkaline, neutral, and acidic solutions decrease in that order, indicating that the compound is better preserved at lower pH values when exposed to light. iastate.edu The summer sun has been noted to be twice as destructive as the spring and winter sun on aqueous solutions of riboflavin, highlighting the impact of natural light intensity. iastate.edu

The following table presents a summary of the apparent first-order rate constants for the photolysis of riboflavin at different pH values under UV and visible radiation.

pHRate Constant (k) under UV Radiation (x 10⁻² min⁻¹)Rate Constant (k) under Visible Radiation (x 10⁻² min⁻¹)
5.00.1850.098
10.013.1827.762

Data adapted from a kinetic study on riboflavin photolysis, which is structurally and functionally similar to Riboflavin Sodium Phosphate. nih.gov

Thermal Degradation Processes and Kinetics

While highly sensitive to light, Riboflavin Sodium Phosphate is relatively thermostable, especially in acidic conditions. researchgate.net However, its stability is significantly affected by temperature, particularly in neutral to alkaline solutions or when simultaneously exposed to light. nih.goviastate.edu

Thermal degradation of riboflavin solutions has been shown to follow first-order kinetics. The rate of destruction is influenced by temperature, pH, and the concentration of the compound. Studies on riboflavin have demonstrated that at 80°C, it is completely stable for 1 hour in a pH range of 1.3 to 6.5. At 100°C, this stability range narrows to pH 1.7 to 5.5, and at 120°C, it is further reduced to a pH of 2.0 to 5.0. nih.gov

The Arrhenius equation, which relates the rate constant of a chemical reaction to temperature, has been shown to be applicable to the thermal destruction of riboflavin. This indicates a predictable relationship between temperature and the degradation rate. The thermal hydrolysis of riboflavin yields products such as ammonia, urea, and 1,2-dihydro-6,7-dimethyl-2-keto-1-D-ribityl-3-quinoxalinecarboxylic acid. nih.gov

The table below illustrates the stability of riboflavin at different temperatures and pH ranges, which provides insight into the thermal stability of Riboflavin Sodium Phosphate.

TemperaturepH Range for Complete Stability (for 1 hour)
80°C1.3 - 6.5
100°C1.7 - 5.5
120°C2.0 - 5.0

Data is based on studies of riboflavin. nih.gov

Chemical Degradation Pathways

The chemical environment surrounding Riboflavin Sodium Phosphate is a determinant of its stability. Factors such as pH, the presence of oxygen, ionic strength, and the nature of the solvent can all influence the rate and pathway of its degradation.

The pH of the solution is a critical factor governing the stability of Riboflavin Sodium Phosphate. The molecule is most stable in acidic to slightly acidic conditions, with an optimal stability range around pH 5-6. nih.govnih.gov In this pH range, the redox potential of the molecule is at its lowest, making it less susceptible to degradation. nih.gov

As the pH moves towards alkalinity, the rate of degradation increases significantly. The rate of photolysis can be up to 80-fold higher at pH 10.0 compared to pH 5.0. nih.gov This is attributed to an increase in the redox potentials with increasing pH, which facilitates the oxidation of the molecule. nih.gov The ionized forms of riboflavin, which are prevalent at very low (cationic) and high (anionic) pH values, are less susceptible to photolysis than the non-ionized form. nih.gov

The pH also dictates the nature of the degradation products. As mentioned earlier, lumichrome is the predominant photoproduct in acidic and neutral solutions, whereas lumiflavin formation is favored in alkaline media. osu.edu A volatile byproduct, 2,3-butanedione, is formed by the action of singlet oxygen, with its highest yield observed at pH 6.5. nih.gov

The presence of oxygen can significantly influence the photodegradation of Riboflavin Sodium Phosphate. Photochemical destruction is generally more rapid in the presence of air (oxygen) than in an anaerobic environment. iastate.edu This is because oxygen can participate in the photochemical reactions, leading to the formation of reactive oxygen species (ROS) which can further accelerate the degradation of the flavin molecule. However, for the intermediate formylmethylflavin (FMF), higher degradation rates have been observed under anaerobic conditions. nih.gov

Ionic strength of the solution also plays a role in the stability of Riboflavin Sodium Phosphate. Studies on riboflavin have shown that the rates of photodegradation reactions are dependent on the ionic strength of the solution. An increase in ionic strength generally leads to an increase in the rate of photolysis. daneshyari.com For instance, the apparent first-order rate constants for the photodegradation of riboflavin at ionic strengths of 0.1 to 0.5 (in 0.5M phosphate buffer) were found to be in the range of 7.35–30.32 × 10⁻³ min⁻¹. daneshyari.com This effect is important to consider in buffered solutions used in many experimental settings.

The table below shows the effect of ionic strength on the apparent first-order rate constants for the photodegradation of riboflavin and the formation of its major products.

Ionic Strength (µ)k_obs (Riboflavin) (x 10⁻³ min⁻¹)k (Lumichrome) (x 10⁻³ min⁻¹)k (Cyclodehydroriboflavin) (x 10⁻³ min⁻¹)
0.17.353.801.70
0.530.3216.036.07

Data from a study on riboflavin in phosphate buffer at pH 7.0. daneshyari.com

The properties of the solvent, specifically its polarity and viscosity, can modulate the degradation rate of Riboflavin Sodium Phosphate. The rate of photolysis is affected by solvent polarity, which can alter the conformation of the ribityl side chain, making it more or less susceptible to degradation. nih.gov Generally, riboflavin exhibits higher photostability in less polar solvents. nih.gov

The degradation is often more rapid in organic solvents compared to aqueous solutions. nih.gov This is linked to physical properties of the solvent such as polarity and dielectric constant. A linear relationship has been observed between the rate constants of photolysis and the solvent's dielectric constant, suggesting the involvement of a polar intermediate in the reaction pathway. iastate.edu

Solvent viscosity also plays a role, with an inverse relationship often observed between the rate of degradation and the viscosity of the medium. iastate.edu This is indicative of diffusion-controlled processes influencing the reaction kinetics. iastate.edu

Theoretical and Computational Studies in Riboflavin Sodium Phosphate Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand and predict the interaction between a ligand, such as riboflavin (B1680620) sodium phosphate (B84403) (also known as Flavin Mononucleotide or FMN when referring to its biological role), and a protein's active site.

Research has utilized molecular docking to explore the binding of riboflavin 5'-phosphate to various protein targets. For instance, docking simulations predicted the binding mode of riboflavin 5'-phosphate with the active site of histone deacetylase 6 (HDAC6), a key enzyme in cellular processes. researchgate.net These simulations help in understanding how the ligand fits into the binding pocket and which interactions stabilize the complex. Similarly, docking studies have been conducted on riboflavin with enzymes like glutamate (B1630785) mutase, diol dehydratase, and methionine synthase to understand the potential modes of interaction. researchgate.net

The accuracy of docking is often validated by comparing the predicted binding poses with experimental data from X-ray crystallography. The crystal structure of flavodoxin from Desulfovibrio vulgaris revealed a detailed picture of the FMN binding site. nih.gov In this protein, the flavin ring of FMN is positioned between a tyrosine and a tryptophan residue. nih.gov The phosphate group is located inside the protein and is extensively hydrogen-bonded to it, while the ribityl side chain forms hydrogen bonds with both the protein and surrounding water molecules. nih.gov This experimental evidence provides a crucial benchmark for computational models.

Docking simulations have also been instrumental in identifying riboflavin as a potential inhibitor for therapeutic targets, such as the cathepsin B1 cysteine protease of Schistosoma mansoni (SmCB1), the parasite responsible for schistosomiasis. nih.gov These computational screening approaches can rapidly assess large libraries of compounds, prioritizing candidates for further experimental testing.

Table 1: Examples of Proteins Studied with Riboflavin Sodium Phosphate via Molecular Docking

Protein Target Organism/System Key Findings from Docking/Structural Studies
Histone Deacetylase 6 (HDAC6) Human Prediction of binding mode in the active site. researchgate.net
Flavodoxin Desulfovibrio vulgaris Detailed interaction map showing H-bonds with the phosphate and ribityl groups and stacking of the flavin ring. nih.gov
Riboflavin Transporters (RFVTs) Human Elucidation of a nearly identical binding mode for riboflavin, involving specific hydrogen bonds and hydrophobic interactions. nih.gov
Riboflavin-Binding Protein Chicken (egg white) The isoalloxazine ring of the vitamin stacks between Tyr75 and Trp156. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution.

Another significant application of MD is in refining the understanding of the ligand's environment, which is crucial for other calculations. In the study of riboflavin's spectroscopic properties, MD simulations were used to model the molecule embedded in a cluster of water molecules. nih.gov Snapshots from these simulations, which explicitly account for the solvent interactions, were then used for more accurate quantum mechanical calculations of the absorption spectrum. nih.gov

Simulations of FMN binding to an FMN riboswitch—a segment of RNA that regulates gene expression—have revealed that the ligand induces local, rather than global, changes in the riboswitch's structure. researchgate.net These simulations also highlighted the critical role of the phosphate group in stabilizing the complex through strong electrostatic interactions and hydrogen bonding with key residues like G11, G32, and G62. researchgate.net

Prediction of Binding Modes and Interaction Specificities

Computational methods are pivotal in predicting the specific molecular interactions that govern the binding of riboflavin sodium phosphate to its protein and RNA targets. These predictions detail the hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to binding affinity and specificity.

The binding mode of riboflavin in human riboflavin transporters (RFVTs) has been elucidated through a combination of experimental and computational approaches. nih.gov The isoalloxazine ring of the molecule engages in hydrophobic interactions with several residues, including V27, W31, and V55, and forms multiple hydrogen bonds with W24, N129, and N291, among others. The hydrophilic ribityl tail also forms crucial hydrogen bonds. nih.gov

In the case of flavodoxin, structural analysis showed that the two carbonyl groups and two nitrogen atoms of the flavin ring are hydrogen-bonded to the protein's peptide backbone. nih.gov The phosphate group is extensively hydrogen-bonded deep within the protein, anchoring the coenzyme securely. nih.gov Similarly, in the chicken riboflavin-binding protein, the isoalloxazine ring is observed to be stacked between the aromatic rings of a tyrosine and a tryptophan residue, an interaction that explains the quenching of riboflavin's natural fluorescence upon binding. researchgate.net

Studies on riboflavin synthase have shown a more complex scenario, where multiple bound forms of ligand analogues can be observed simultaneously, suggesting the presence of binding sites with similar but distinct affinities. acs.org These detailed interaction patterns are crucial for understanding the enzyme's mechanism and for the rational design of specific inhibitors or modulators.

Table 2: Specific Molecular Interactions of Riboflavin Sodium Phosphate with Protein Residues

Protein Interacting Residues Type of Interaction Reference
Flavodoxin Peptide Backbone Hydrogen Bonding (with flavin ring) nih.gov
Tyrosine, Tryptophan π-stacking (with flavin ring) nih.gov
Chicken Riboflavin-Binding Protein Tyr75, Trp156 π-stacking (with flavin ring) researchgate.net
Human Riboflavin Transporter 3 (RFVT3) W24, N129, N291, K390, Q413 Hydrogen Bonding (with flavin ring) nih.gov
V27, W31, V55, P295 Hydrophobic (with flavin ring) nih.gov

Computational Approaches to Elucidate Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

Calculating the spectroscopic properties of molecules like riboflavin is a challenging task for computational chemistry. Accurately predicting properties such as UV-Vis absorption and fluorescence spectra requires sophisticated methods that can correctly describe the electronic excited states of the molecule.

Time-dependent density functional theory (TD-DFT) is a common method used for this purpose. However, studies have shown that TD-DFT calculations of riboflavin's absorption spectrum in a vacuum deviate from experimental results by as much as 40 nm. nih.gov This discrepancy highlights the significant influence of the molecular environment.

To achieve better agreement with experimental data, computational models must incorporate solvent effects. Two primary approaches are used:

Implicit Solvation Models: These models, such as the polarized continuum model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach offers a minor improvement in the accuracy of the calculated spectra for riboflavin. nih.gov

Explicit Solvation Models: This method involves simulating the molecule of interest surrounded by a number of individual solvent molecules (e.g., water). By performing MD simulations of the riboflavin-water cluster and then averaging the TD-DFT calculations over multiple snapshots from the simulation, a much more accurate spectrum can be obtained. This explicit approach resulted in a constant blue-shift of about 20 nm compared to experimental data, a significant improvement over in-vacuum calculations. nih.gov

Quantum-chemical calculations have also been used to interpret other types of spectra. For example, they have been essential in assigning geometric structures to the photoproducts of riboflavin observed in infrared multiple-photon dissociation (IRMPD) spectroscopy. nih.gov

Theoretical Studies of Electronic Structure and Reactivity

Theoretical studies provide fundamental insights into the electronic structure of riboflavin sodium phosphate, which dictates its chemical reactivity and biological function. These studies often involve geometry optimization to find the most stable three-dimensional conformation of the molecule and analysis of its molecular orbitals.

A computational study on riboflavin determined its most active conformation by finding the structure with the minimum potential energy. who.int Such calculations help delineate the active sites and charged groups on the molecule that are likely to interact with biological receptors. who.int The study also calculated the electronic transition states (ground and excited), which are fundamental to understanding the molecule's spectroscopic properties and photochemical reactivity. who.int

The electronic nature of riboflavin also governs its ability to form aggregates. Quantum-chemical calculations have been used to study the aggregation process in various solvents. researchgate.net These studies suggest that aggregates are formed through a combination of hydrogen bonds and dipole-dipole interactions, leading to a "head-to-tail" arrangement of the molecules. researchgate.net This aggregation is accompanied by a shift and resonance splitting of the excited electronic levels, which can be observed spectroscopically. researchgate.net The ability of the flavin coenzymes (FMN and FAD) to participate in numerous redox reactions is directly tied to the electronic structure of the isoalloxazine ring system, which can accept and donate electrons. mdpi.com

Quantum Chemical Calculations of Degradation Pathways

Riboflavin is known to be sensitive to light, and understanding its degradation pathways is important for its use in various applications. Quantum chemical calculations, particularly those using density functional theory (DFT), have been instrumental in mapping the elementary steps of these degradation reactions.

A comprehensive DFT study investigated the degradation of riboflavin, starting from its excited triplet state, which is formed upon light absorption. nih.gov The calculations identified two key intermediates, Int1(T) and Int2(T), in the photochemical conversion of riboflavin to formylmethylflavin (FMF). nih.gov From FMF, the calculations revealed two distinct degradation channels that lead to the primary photoproducts:

Lumichrome (B1664701) (LC): Formed via the release of ketene.

Lumiflavin (B1675435) (LF): Formed via the release of carbon monoxide. nih.gov

These theoretical investigations successfully determined all the transition states for the cleavage of the crucial C-C and C-N covalent bonds in the ribityl side chain, providing a complete and detailed mechanism for the photodegradation process. nih.gov

Furthermore, the study also modeled the base-catalyzed degradation of the FMF intermediate. It was found that a Grotthuss-type proton transfer mechanism, facilitated by a network of water molecules, controls this reaction pathway. nih.gov These computational findings provide concrete support for previously hypothesized degradation mechanisms and demonstrate the power of quantum chemistry to elucidate complex reaction pathways at the molecular level. nih.govnih.gov

Q & A

Q. What analytical methods are recommended for quantifying riboflavin sodium phosphate in multi-component formulations?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for simultaneous analysis of riboflavin sodium phosphate in multivitamin solutions. Critical considerations include selecting a calibration standard of the same origin as the sample to account for isomer distribution (e.g., riboflavin 5'-phosphate sodium vs. other isomers). Decolorization with sodium hydrosulfite followed by UV-Vis absorbance measurement at 444 nm is another validated method for quantification in formulations . For multi-component assays, online liquid chromatography with pre-column immobilized enzyme reactors improves specificity and reduces interference from matrix components .

Q. How should calibration standards be prepared to ensure accuracy in riboflavin sodium phosphate analysis?

Calibration curves must use standards with identical isomer profiles to the sample. For example, riboflavin 5'-phosphate sodium standards should match the isomer composition of the target formulation. Analysts are advised to request a sample of the exact compound used in the formulation from suppliers to prepare secondary standards, minimizing variability due to isomer ratios .

Q. What are the key stability considerations for riboflavin sodium phosphate in experimental preparations?

The compound is light-sensitive and requires storage in tightly sealed, light-resistant containers at -20°C. Solutions reconstituted in water or buffer should be used within one month to prevent degradation. Stability testing under varying pH (5.0–7.0) and temperature conditions is critical for injectable formulations .

Advanced Research Questions

Q. How can researchers address variability in isomer distribution during method validation?

Advanced protocols involve spiking studies with known isomer mixtures (e.g., riboflavin-3',5'-diphosphate) to assess method robustness. Isotopic labeling or tandem MS (MS/MS) can differentiate isomers with similar retention times. Statistical modeling of isomer ratios in batch-specific standards is recommended for clinical or industrial applications requiring high reproducibility .

Q. What experimental design considerations are critical for clinical studies evaluating riboflavin sodium phosphate in radiotherapy?

In trials assessing radioprotective effects, key endpoints include hematologic, pulmonary, and gastrointestinal toxicity (graded per CTCAE criteria). The experimental group typically receives 10 mg intravenous riboflavin sodium phosphate alongside radiotherapy (e.g., 2 Gy/dose, 60 Gy total), while controls receive placebo. Weekly toxicity monitoring and adaptive radiotherapy adjustments (e.g., dose withholding for Grade ≥3 toxicity) are essential. Blinding and randomization protocols must be rigorously implemented to mitigate bias .

Q. What challenges arise in formulating riboflavin sodium phosphate for controlled-release drug delivery?

Dissolution profiles of enteric-coated pellets containing riboflavin sodium phosphate are influenced by co-fillers like lactose, which modulate diffusion rates. Advanced formulation strategies use in vitro dissolution testing (e.g., USP Apparatus II) with sink conditions to optimize release kinetics. Challenges include maintaining chemical stability during pellet coating and ensuring bioavailability in vivo .

Q. How does riboflavin sodium phosphate function as a cofactor in enzyme kinetics studies?

As flavin mononucleotide (FMN), it participates in redox reactions catalyzed by oxidoreductases (e.g., NADH dehydrogenase). Researchers use stopped-flow spectroscopy or fluorescence quenching to measure FMN-dependent electron transfer rates. Studies on enzyme-substrate specificity require pre-incubation of FMN with apoenzymes to reconstitute active holoenzymes .

Methodological Notes

  • Cross-Study Data Contradictions : Discrepancies in bioavailability studies may arise from differences in isomer purity or formulation excipients. Meta-analyses should account for batch-specific certificate-of-analysis data .
  • Regulatory Compliance : Pharmacopeial methods (e.g., USP) mandate strict adherence to pH, endotoxin limits (<10 EU/mg), and extractable volume criteria for injectable products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.